molecular formula C16H21F2N5O B10917593 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B10917593
M. Wt: 337.37 g/mol
InChI Key: AJNDJOBOMXPYIB-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound characterized by the presence of difluoromethyl, pyrazole, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Pyrazole Ring: This step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using cross-coupling reactions, often facilitated by palladium catalysts.

    Final Assembly: The final step involves the coupling of the tetrahydrofuran moiety to the pyrimidine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways involving difluoromethyl groups.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole and pyrimidine rings contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can be compared with other similar compounds, such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid : This compound also contains a difluoromethyl group and a pyrazole ring but differs in its overall structure and applications.
  • Difluoromethylated Pyrimidines : These compounds share the pyrimidine ring but differ in the substituents attached to the ring, leading to different chemical and biological properties.

The uniqueness of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21F2N5O

Molecular Weight

337.37 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H21F2N5O/c1-3-23-10(2)12(9-20-23)13-7-14(15(17)18)22-16(21-13)19-8-11-5-4-6-24-11/h7,9,11,15H,3-6,8H2,1-2H3,(H,19,21,22)

InChI Key

AJNDJOBOMXPYIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3CCCO3)C(F)F)C

Origin of Product

United States

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